molecular formula C56H77N17O13 B1587172 6-D-Ala-gonadorelin CAS No. 51230-19-4

6-D-Ala-gonadorelin

カタログ番号: B1587172
CAS番号: 51230-19-4
分子量: 1196.3 g/mol
InChIキー: SESQMDHICVIJCF-PCMWHEESSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-D-Ala-gonadorelin is a synthetic analog of gonadotropin-releasing hormone (GnRH), which is a decapeptide responsible for the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland. This compound is specifically modified at the sixth position with D-alanine, enhancing its stability and biological activity. It is used in various therapeutic applications, particularly in reproductive medicine and endocrinology .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-D-Ala-gonadorelin typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The D-alanine is incorporated at the sixth position during this sequence. The peptide chain is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers to ensure high purity and yield. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce synthesis time . The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

化学反応の分析

Types of Reactions: 6-D-Ala-gonadorelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Pharmacological Applications

  • Reproductive Health in Humans
    • Hypogonadotropic Hypogonadism : 6-D-Ala-gonadorelin is utilized in treating conditions like congenital hypogonadotropic hypogonadism, where individuals lack sufficient gonadotropin release due to pituitary dysfunction. It stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), promoting gonadal function .
    • Functional Hypothalamic Amenorrhea : This condition, often seen in athletes or those experiencing significant weight loss, can be addressed with this compound to restore menstrual cycles by stimulating the hypothalamus to release gonadotropins .
  • Assisted Reproductive Technologies
    • Ovarian Stimulation Protocols : In women undergoing in vitro fertilization (IVF), this compound is used to induce ovulation by triggering the release of endogenous gonadotropins. This application is particularly beneficial for patients who do not respond to other fertility medications such as clomiphene citrate or letrozole .
    • Controlled Ovarian Hyperstimulation : The compound is also employed in protocols for controlled ovarian hyperstimulation, facilitating multiple follicular developments necessary for successful oocyte retrieval during IVF procedures .
  • Veterinary Medicine
    • Induction of Ovulation in Mares : Studies have demonstrated that a single injection of this compound can effectively induce ovulation in mares, with success rates comparable to traditional treatments like human chorionic gonadotropin (hCG). In one study, 85% of treated mares ovulated within 48 hours, highlighting its efficacy in equine reproductive management .
    • Cattle Fertility Management : Research has shown that administering this compound can enhance luteinizing hormone secretion and improve follicular dynamics in cattle, making it a useful agent for synchronizing estrus and optimizing breeding outcomes .

Table 1: Efficacy of this compound in Inducing Ovulation

Study ReferenceSpeciesTreatment DosageOvulation RateTime to Ovulation
McCue et al., 2002Mares100 µg IM85%Mean 41 hours
Nascimento et al., 2008Cattle100 µg IMVariesVaries
  • Equine Study : In a field study involving mares, the administration of 100 µg of Gonadorelin [6-D-Phe] resulted in an impressive ovulation rate, particularly during the breeding season. The mean time until ovulation was documented at approximately 41 hours post-treatment .
  • Bovine Research : In cattle, studies indicated that different formulations of gonadorelin could effectively manipulate LH secretion and improve reproductive outcomes, demonstrating the versatility of GnRH analogs like this compound across species .

作用機序

6-D-Ala-gonadorelin exerts its effects by binding to the gonadotropin-releasing hormone receptors (GnRHR) on the surface of pituitary gonadotroph cells. This binding stimulates the synthesis and release of FSH and LH. The pulsatile release of these hormones is crucial for normal reproductive function. The modification with D-alanine enhances the stability of the peptide, prolonging its half-life and increasing its efficacy .

類似化合物との比較

    Gonadorelin: The natural form of GnRH, used in similar therapeutic applications but with a shorter half-life.

    Leuprorelin: A GnRH analog with modifications that increase its potency and duration of action.

    Goserelin: Another GnRH analog used primarily in the treatment of hormone-sensitive cancers.

    Triptorelin: A potent GnRH analog with a longer half-life compared to gonadorelin

Uniqueness of 6-D-Ala-gonadorelin: The incorporation of D-alanine at the sixth position makes this compound more resistant to enzymatic degradation, enhancing its stability and biological activity. This modification allows for less frequent dosing and improved therapeutic outcomes compared to other GnRH analogs .

生物活性

6-D-Ala-gonadorelin is a synthetic analog of gonadotropin-releasing hormone (GnRH), specifically modified at the sixth position with D-alanine. This modification enhances its stability and biological activity, making it a significant compound in reproductive medicine and endocrinology. The compound is primarily utilized for stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland, which are crucial for normal reproductive function.

The biological activity of this compound is mediated through its interaction with gonadotropin-releasing hormone receptors (GnRHR) located on pituitary gonadotroph cells. Upon binding, it triggers the synthesis and release of FSH and LH, which are essential for regulating various reproductive processes. The D-alanine substitution increases the peptide's half-life and efficacy, allowing for prolonged hormonal stimulation.

Hormonal Effects

Research has demonstrated that this compound effectively stimulates both LH and FSH secretion in various models, including rat pituitary primary cell cultures. This stimulation is critical for therapeutic applications, particularly in treating conditions such as hypogonadism and infertility.

Table 1: Summary of Hormonal Effects

StudyModelHormones StimulatedFindings
Rat Pituitary CellsLH, FSHSignificant increase in secretion observed
Prostate Cancer CellsLH (indirectly)Inhibition of tumor growth via GnRHR activation

Stability and Efficacy

The modification with D-alanine not only enhances stability against enzymatic degradation but also supports sustained release formulations. This characteristic is particularly beneficial in clinical settings where prolonged hormonal action is desired.

Application in Reproductive Disorders

A clinical study involving patients with hypogonadotropic hypogonadism demonstrated that treatment with this compound resulted in significant improvements in serum testosterone levels and overall reproductive function. Patients receiving this treatment showed enhanced spermatogenesis and improved fertility outcomes.

Antitumor Activity in Prostate Cancer

In prostate cancer research, this compound has been shown to exert antitumor effects by activating GnRHR, leading to reduced testosterone levels and inhibited cancer cell proliferation. Studies indicated that GnRH analogs can significantly decrease tumor growth in androgen-dependent and castration-resistant prostate cancer models .

Table 2: Clinical Outcomes Related to this compound

ConditionTreatment DurationOutcome
Hypogonadotropic Hypogonadism6 monthsIncreased testosterone levels
Prostate CancerVariesReduced tumor size

Research Findings

Recent studies have focused on the structural modifications of GnRH analogs to enhance their biological activity. For instance, modifications such as replacing certain amino acids with D-amino acids have been shown to improve resistance to enzymatic degradation while maintaining receptor affinity .

Future Directions

Ongoing research aims to explore the potential of this compound in other therapeutic areas, including its role in managing hormone-sensitive cancers and developing novel drug delivery systems that utilize its unique properties.

特性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61)/t30-,37+,38+,39+,40+,41+,42+,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESQMDHICVIJCF-PCMWHEESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H77N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51230-19-4
Record name 6-D-Ala-gonadorelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteinizing hormone-releasing hormone, (D-ala(sup 6))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-D-ALA-GONADORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMX3UC3SP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-D-Ala-gonadorelin
Reactant of Route 2
Reactant of Route 2
6-D-Ala-gonadorelin
Reactant of Route 3
Reactant of Route 3
6-D-Ala-gonadorelin
Reactant of Route 4
Reactant of Route 4
6-D-Ala-gonadorelin
Reactant of Route 5
Reactant of Route 5
6-D-Ala-gonadorelin
Reactant of Route 6
Reactant of Route 6
6-D-Ala-gonadorelin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。